

Spectroscopic data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

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An In-depth Technical Guide to the Spectroscopic Data of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**

This guide provides a comprehensive analysis of the spectroscopic characteristics of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**, a substituted acetophenone derivative. For researchers, chemists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Molecule in Focus

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone. Its structure incorporates a hydroxyl group, a nitro group, a bromine atom, and an acetyl group, all attached to a benzene ring. This unique combination of electron-withdrawing and electron-donating groups, along with the potential for intramolecular hydrogen bonding, results in a distinct and informative spectroscopic profile. Accurate interpretation of its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data is essential for confirming its identity and purity.

Molecular Structure and Spectroscopic Predictions

Before analyzing the spectra, a foundational understanding of the molecule's structure is critical. The relative positions of the substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Causality Behind Experimental Choices

The choice of sample preparation, typically using a KBr (potassium bromide) pellet or as a thin film, is crucial. For a solid crystalline compound like this, the KBr pellet method minimizes scattering and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.

Expected Data and Interpretation

The presence of hydroxyl, carbonyl, nitro, and aromatic groups will give rise to characteristic absorption bands.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Interpretation & Key Insights
Phenolic O-H	Stretch	3200 - 3500 (Broad)	The broadness of this peak is a strong indicator of hydrogen bonding, likely intramolecularly with the adjacent carbonyl oxygen.[1][2]
Aromatic C-H	Stretch	3000 - 3100	This absorption, often appearing just to the left of 3000 cm ⁻¹ , confirms the presence of hydrogens attached to the aromatic ring.[3][4]
Acetyl C=O	Stretch	1650 - 1680	The position is shifted to a lower frequency than a typical aryl ketone (~1690 cm ⁻¹) due to conjugation with the ring and strong intramolecular hydrogen bonding with the ortho-hydroxyl group.
Nitro N-O	Asymmetric Stretch	1500 - 1550	This strong absorption is characteristic of the nitro group.[1]
Aromatic C=C	In-ring Stretch	1450 - 1600	Multiple bands are expected in this region, confirming the aromatic core.[3]

Nitro N-O	Symmetric Stretch	1330 - 1370	A second strong absorption confirming the nitro functional group.
Phenolic C-O	Stretch	1150 - 1250	Indicates the bond between the aromatic ring and the hydroxyl group.
C-Br	Stretch	500 - 650	This peak in the fingerprint region confirms the presence of the carbon-bromine bond.

Experimental Protocol: KBr Pellet Method

- Preparation: Thoroughly dry both the sample and spectroscopic grade KBr to remove any residual water, which has a strong IR absorption.
- Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
- Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR gives precise information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality Behind Experimental Choices: Deuterated solvents, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), are used because they are "invisible" in the ¹H NMR spectrum. DMSO-d₆ is often preferred for phenols as it can better solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.

Expected Data and Interpretation:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Interpretation & Key Insights
Phenolic OH	10.0 - 12.0	Singlet (broad)	1H	The highly deshielded nature is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its broadness is typical for an exchangeable proton.
Aromatic H-6	8.0 - 8.2	Doublet	1H	This proton is ortho to the electron-withdrawing acetyl group and meta to the nitro group, leading to significant deshielding. It will be split by H-4.[3][5]
Aromatic H-4	7.8 - 8.0	Doublet	1H	This proton is ortho to the electron-withdrawing nitro group and the bromine atom. It will be split by H-6. The coupling constant (J) should be small

(~2-3 Hz),
characteristic of
meta-coupling.[\[6\]](#)

This is a classic
singlet for an
acetyl methyl
group attached
to an aromatic
ring.[\[7\]](#)[\[8\]](#) Its
chemical shift is
relatively
standard.

Acetyl CH₃ 2.5 - 2.7 Singlet 3H

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

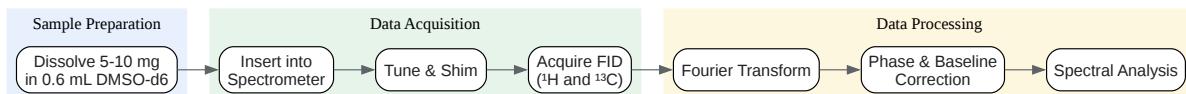
Expected Data and Interpretation:

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Interpretation & Key Insights
Carbonyl C=O	195 - 205	The carbonyl carbon is highly deshielded, as expected.[9]
C-2 (C-OH)	155 - 160	This carbon is attached to the electronegative oxygen, causing a significant downfield shift.
C-3 (C-NO ₂)	135 - 140	Attached to the electron-withdrawing nitro group.
C-1 (C-Acetyl)	125 - 130	The attachment point for the acetyl group.
C-4 (C-H)	128 - 132	Aromatic carbon bearing a proton.
C-6 (C-H)	120 - 125	Aromatic carbon bearing a proton.
C-5 (C-Br)	115 - 120	The carbon attached to bromine shows a moderate shielding effect compared to an unsubstituted carbon.
Methyl CH ₃	25 - 30	The acetyl methyl carbon appears in the typical upfield aliphatic region.[7][8]

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's probe.

- Tuning and Shimming: The instrument is tuned to the correct frequency, and the magnetic field is shimmed to achieve maximum homogeneity, ensuring sharp spectral lines.
- Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For ^{13}C NMR, a larger number of scans is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.



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Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation. This is highly beneficial for structural elucidation, as the resulting fragments provide a puzzle that can be pieced back together to deduce the original structure.

Expected Data and Interpretation

The molecular weight of $\text{C}_8\text{H}_6\text{BrNO}_3$ is approximately 259.95 g/mol (using the most common isotopes ^{12}C , ^1H , ^{79}Br , ^{16}O , ^{14}N). A key feature will be the isotopic pattern of bromine.

- Bromine Isotope Pattern: Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[10] Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 260 and 262). This "M, M+2" pattern is a definitive indicator of a single bromine atom in the ion.[11]

Table of Expected Ions:

m/z Value	Proposed Fragment	Interpretation & Fragmentation Pathway
260/262	$[\text{C}_8\text{H}_6\text{BrNO}_3]^+$	Molecular Ion (M^+): The intact molecule with one electron removed. The 1:1 ratio of the two peaks confirms the presence of one bromine atom.
245/247	$[\text{M} - \text{CH}_3]^+$	Loss of a Methyl Radical: A common fragmentation pathway involving the cleavage of the acetyl methyl group.
214/216	$[\text{M} - \text{NO}_2]^+$	Loss of Nitrogen Dioxide: Cleavage of the nitro group is a very common fragmentation pathway for nitroaromatic compounds. [12] [13]
186/188	$[\text{M} - \text{NO}_2 - \text{CO}]^+$	Subsequent Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting ion can lose a molecule of carbon monoxide.
135	$[\text{C}_7\text{H}_4\text{BrO}]^+$	Loss of NO_2 and CH_3 : Loss of both the nitro and methyl groups.
43	$[\text{CH}_3\text{CO}]^+$	Acylium Ion: A very common and often intense peak corresponding to the acetyl fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion: A Synthesized Spectroscopic Portrait

The combined application of FTIR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

- FTIR confirms the presence of all key functional groups: the hydrogen-bonded phenol, the conjugated ketone, the nitro group, and the C-Br bond.
- ^1H and ^{13}C NMR map out the exact carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.
- Mass Spectrometry provides the definitive molecular weight and the characteristic M/M+2 isotopic pattern for bromine, while its fragmentation pattern corroborates the presence and connectivity of the functional groups.

This guide serves as a robust framework for the analysis of this molecule, empowering researchers to confidently identify and characterize **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** in their drug discovery and development endeavors.

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